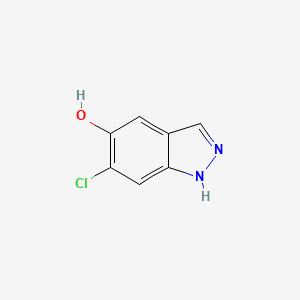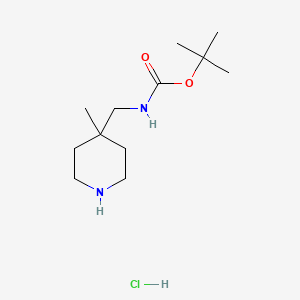
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
説明
The compound “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” likely belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” would likely include a piperidine ring with a Boc-protected aminomethyl group at the 4-position .Chemical Reactions Analysis
Boc-protected amines are often used in peptide synthesis because the Boc group can be removed under mildly acidic conditions without affecting other functional groups .科学的研究の応用
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- Summary of Application : 4-(Boc-aminomethyl)piperidine is used as an important raw material and intermediate in these fields .
- Results or Outcomes : The outcomes also depend on the specific use case. In general, the use of this compound can facilitate certain chemical reactions or contribute to the effectiveness of certain pharmaceuticals or agrochemicals .
-
Antibacterial and Antibiofilm Agents
- Summary of Application : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development . This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
- Methods of Application : These polymers, including poly(α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers, are used with low toxicity and high selectivity to potentially become useful for real applications .
- Results or Outcomes : Their uses as potentiating adjuvants to overcome bacterial membrane-related resistance mechanisms and as antibiofilm agents are also covered .
-
Antimicrobial and Antibiofilm Agents
- Summary of Application : The compound can be used in the development of cationic polymers, which are considered the last frontier in antibacterial development . These polymers target bacterial membranes and have several advantages, including a low propensity for emergence of resistance and a rapid bactericidal effect .
- Methods of Application : The polymers, including poly(α-amino acids), β-peptides, polycarbonates, star polymers, and main-chain cationic polymers, are used with low toxicity and high selectivity .
- Results or Outcomes : These polymers have potential uses as potentiating adjuvants to overcome bacterial membrane-related resistance mechanisms and as antibiofilm agents .
-
Amide Synthesis
- Summary of Application : A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This involves the use of isocyanate intermediates, which are generated in situ .
- Methods of Application : The isocyanate intermediates are generated in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : This method provides a facile way to synthesize amides .
-
Sugar Sensor
- Summary of Application : The compound can be used to prepare a modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
- Methods of Application : The graphene composite material is modified with 4-Aminophenylboronic acid hydrochloride and used as a sensor .
- Results or Outcomes : This sensor can effectively detect sugar in fruit juice .
-
Detection of NADH and H2O2
- Summary of Application : The compound can be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
- Methods of Application : The carbon electrode is modified with 4-Aminophenylboronic acid hydrochloride and used as a sensor .
- Results or Outcomes : This sensor can effectively detect NADH and H2O2 .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPLVYPVUYJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
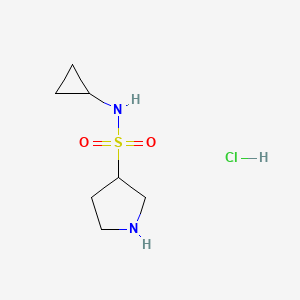
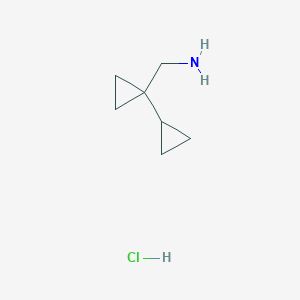
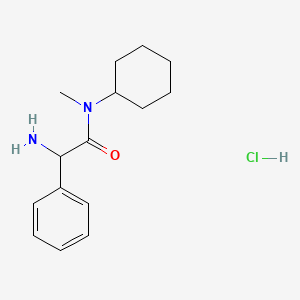
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
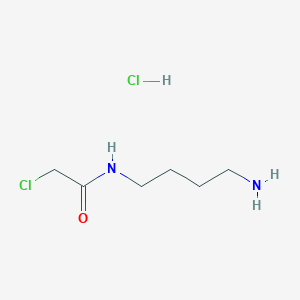
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
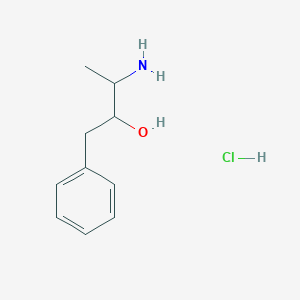
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
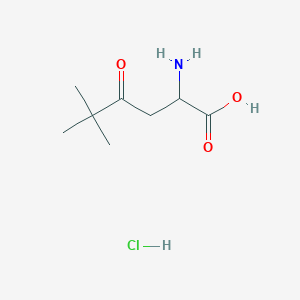
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
